Product packaging for Undec-6-enoic acid(Cat. No.:CAS No. 62472-77-9)

Undec-6-enoic acid

Cat. No.: B8457660
CAS No.: 62472-77-9
M. Wt: 184.27 g/mol
InChI Key: DRIWYILTZPGTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undec-6-enoic acid is a medium-chain, unsaturated fatty acid that belongs to a class of organic compounds with an aliphatic tail of 11 carbon atoms and a double bond at the 6th position . This structure places it in a group of molecules studied for their bioactive properties, similar to its more widely known isomer, 10-undecenoic acid (undecylenic acid) which is derived from castor oil . As a bifunctional molecule featuring a carboxylic acid head and a centrally located double bond, this compound serves as a valuable building block in organic synthesis and materials science for creating novel chemical entities, such as polymers and functionalized lipids . In research settings, fatty acids of this chain length are of significant interest for their biological activities. Related undecenoic acid derivatives have demonstrated potent antifungal effects by disrupting microbial cell membranes and inhibiting processes like ergosterol synthesis and hyphal formation in fungi such as Candida albicans . Furthermore, such compounds have been incorporated into biopolymer systems, like chitosan nanoemulsions, to enhance antifungal efficacy and biocompatibility for potential therapeutic applications . Beyond antimicrobial studies, undecenoic acid derivatives have also been synthesized and evaluated for their antioxidant and cytotoxic properties against various human cancer cell lines, showing promising activity . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B8457660 Undec-6-enoic acid CAS No. 62472-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62472-77-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

undec-6-enoic acid

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h5-6H,2-4,7-10H2,1H3,(H,12,13)

InChI Key

DRIWYILTZPGTFU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Stereochemical Control in Undec 6 Enoic Acid Derivative Preparation

Stereoselective Synthesis of (6Z)-11-(2-Tetrahydropyranyloxy)-undec-6-enoic Acid

The creation of the (Z)-alkene geometry at a specific location within a carbon chain is a significant challenge in organic synthesis. The following sections detail a strategic pathway to construct (6Z)-11-(2-Tetrahydropyranyloxy)-undec-6-enoic acid, a protected derivative primed for further transformations.

Strategic Application of Wittig Reaction for Carbon Chain Elongation

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a carbon-carbon double bond at a defined position. To achieve the desired (Z)-stereochemistry for the target molecule, a non-stabilized ylide is employed. These ylides, typically bearing alkyl substituents, react with aldehydes under kinetic control to predominantly form the cis or (Z)-alkene.

Employment of Pentane-1,5-diol as a Foundational Synthon

Pentane-1,5-diol serves as an ideal and readily available starting material for the aldehyde portion of the molecule. This C5 synthon possesses two primary hydroxyl groups, offering a versatile platform for sequential functional group manipulations. One hydroxyl group is destined to become the aldehyde functionality for the Wittig reaction, while the other requires protection to prevent unwanted side reactions.

Table 1: Properties of Pentane-1,5-diol

PropertyValue
Molecular FormulaC₅H₁₂O₂
Molar Mass104.15 g/mol
AppearanceColorless viscous liquid
Boiling Point242 °C

Functional Group Manipulation through Pyranylation and Subsequent Oxidation

To differentiate the two hydroxyl groups of pentane-1,5-diol, a selective mono-protection strategy is implemented. The alcohol is treated with dihydropyran (DHP) under mild acidic conditions. This reaction forms a tetrahydropyranyl (THP) ether at one end of the diol, effectively "masking" one hydroxyl group. The THP ether is a robust protecting group, stable to the basic and nucleophilic conditions of the subsequent Wittig reaction.

With one hydroxyl group protected, the remaining free hydroxyl group is oxidized to an aldehyde. This transformation can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to yield 5-(2-tetrahydropyranyloxy)pentanal. This aldehyde is the first key component for the Wittig reaction. The second component, the phosphonium (B103445) ylide, is prepared by reacting triphenylphosphine (B44618) with 6-bromohexanoic acid, followed by deprotonation with a strong base to generate (5-carboxypentyl)triphenylphosphorane. The subsequent Wittig reaction between these fragments yields the target compound, (6Z)-11-(2-Tetrahydropyranyloxy)-undec-6-enoic acid.

Synthesis of Methyl (6Z)-11-hydroxyundec-6-enoate

Following the successful construction of the protected undec-6-enoic acid backbone, the molecule can be further modified. This section details the conversion to a methyl ester and the removal of the THP protecting group to reveal a terminal hydroxyl group.

Controlled Depyranylation Techniques for Hydroxyl Group Unmasking

Before deprotection, the carboxylic acid is typically converted to its methyl ester to avoid potential complications. This is readily accomplished using Fischer esterification, involving treatment with methanol (B129727) in the presence of a catalytic amount of acid.

The final step is the removal, or "unmasking," of the THP protecting group from the methyl (6Z)-11-(2-tetrahydropyranyloxy)-undec-6-enoate intermediate. The THP ether is labile under acidic conditions. Controlled deprotection can be achieved by treating the compound with a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), in an alcohol solvent like ethanol (B145695) or methanol. This cleaves the acetal (B89532) linkage of the THP ether, regenerating the primary hydroxyl group and yielding the final product, methyl (6Z)-11-hydroxyundec-6-enoate, along with a dihydropyran-derived byproduct. A variety of other mild methods, including the use of Lewis acids like scandium triflate, are also effective for this transformation.

Table 2: Common Reagents for THP Ether Deprotection

Reagent/SystemTypical ConditionsKey Feature
Acetic AcidTHF/H₂O, room temp.Classic mild protic acid hydrolysis.
Pyridinium p-toluenesulfonate (PPTS)Ethanol, heatMild acid catalyst, good for acid-sensitive substrates.
Scandium(III) triflate (Sc(OTf)₃)Methanol, room temp.Catalytic Lewis acid approach.
Lithium chloride (LiCl)DMSO/H₂O, 90 °CAvoids acidic conditions. researchgate.net

Exploration of Enantioselective and Regioselective this compound Synthetic Routes

Beyond stereocontrol of the double bond, advanced synthetic methods allow for the precise installation of chiral centers (enantioselectivity) and control over the double bond's position (regioselectivity).

Enantioselective synthesis of hydroxy fatty acids can be achieved through various modern organometallic and organocatalytic methods. nih.gov One powerful strategy involves the asymmetric synthesis of chiral terminal epoxides, which serve as versatile intermediates. nih.gov These epoxides can be opened by nucleophiles, such as organocuprates or alkynylides, to establish a new stereocenter with high enantiopurity. nih.gov For instance, the asymmetric epoxidation of a terminal alkene followed by regioselective ring-opening can generate a chiral alcohol at a desired position along the fatty acid chain. Subsequent chain elongation and functional group manipulation can then lead to enantiomerically enriched hydroxy this compound derivatives.

Regioselectivity in the synthesis of different undecenoic acid isomers can be controlled by the choice of synthetic strategy. While the Wittig reaction is excellent for placing a double bond at a specific location, other methods offer alternative regiochemical outcomes. Cross-metathesis reactions catalyzed by ruthenium or molybdenum catalysts, for example, can couple two smaller alkenes to form a new, longer alkene, providing a different route to various isomers. The specific placement of the double bond is dictated by the starting materials used in the metathesis reaction. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to join different fragments, offering high regiocontrol in the formation of the unsaturated carbon chain.

Chemical Transformations and Derivatization Studies of Undec 6 Enoic Acid

Investigation of Undec-6-enoic Acid Derivatives as Key Intermediates in Complex Biomolecule Synthesisnih.govhmdb.ca

Derivatives of this compound have been identified as crucial building blocks in the stereoselective synthesis of certain long-chain fatty acids. nih.gov These fatty acids, such as (6Z, 11Z)-octadecadienoic acid and (6Z, 11Z)-eicosadienoic acid, have been isolated from marine sponges and are of interest due to their unusual unsaturation patterns. nih.gov The synthesis of these complex biomolecules often relies on a "building-block" approach, where key intermediates derived from this compound are strategically coupled to construct the final carbon skeleton with the desired stereochemistry. nih.gov

Precursor Role in the Synthesis of (6Z, 11Z)-Octadecadienoic Acidnih.govhmdb.ca

A derivative of this compound plays a central role as a key intermediate in the total synthesis of (6Z, 11Z)-octadecadienoic acid. nih.gov The synthetic strategy involves the creation of a C11 aldehyde intermediate, namely (5Z)-10-carbomethoxydec-5-enal, which is derived from a protected form of (6Z)-undec-6-enoic acid. nih.gov

The synthesis commences with the protection of the hydroxyl group of pentane-1,5-diol, followed by oxidation to yield an aldehyde. nih.gov This aldehyde then undergoes a Wittig reaction with a suitable phosphorane to produce (6Z)-11-(2-tetrahydropyranyloxy)-undec-6-enoic acid. nih.gov Subsequent deprotection of the alcohol and oxidation furnishes the key aldehyde intermediate. nih.gov This intermediate then undergoes a second Z-selective Wittig olefination with an appropriate C7 phosphorane. nih.gov The final step involves the alkaline hydrolysis of the resulting ester to afford (6Z, 11Z)-octadecadienoic acid. nih.gov

Table 1: Key Intermediates in the Synthesis of (6Z, 11Z)-Octadecadienoic Acid

Intermediate Compound Molecular Formula Role in Synthesis
(6Z)-11-(2-Tetrahydropyranyloxy)-undec-6-enoic acid C₁₆H₂₈O₄ Protected precursor to the key aldehyde intermediate
Methyl (6Z)-11-hydroxyundec-6-enoate C₁₂H₂₂O₃ Intermediate after esterification and deprotection

Precursor Role in the Synthesis of (6Z, 11Z)-Eicosadienoic Acidnih.govhmdb.ca

The same key C11 aldehyde intermediate derived from this compound, (5Z)-10-carbomethoxydec-5-enal, also serves as a precursor in the synthesis of (6Z, 11Z)-eicosadienoic acid. nih.gov The synthetic pathway for this longer-chain fatty acid diverges from that of its C18 counterpart in the final Wittig reaction step.

Following the established sequence to obtain (5Z)-10-carbomethoxydec-5-enal, this intermediate is then subjected to a Z-selective Wittig olefination with a C9 phosphorane, specifically n-nonylidene phosphorane. nih.gov This reaction constructs the full C20 carbon chain with the desired (6Z, 11Z) diene system. nih.gov The synthesis is completed by the alkaline hydrolysis of the ester functionality to yield the final product, (6Z, 11Z)-eicosadienoic acid. nih.gov

Table 2: Key Reagents in the Divergent Synthesis Step

Target Molecule Key Aldehyde Intermediate Wittig Reagent
(6Z, 11Z)-Octadecadienoic Acid (5Z)-10-Carbomethoxydec-5-enal n-Heptylidene phosphorane

Microbial and Environmental Degradation Pathways Involving Undec 6 Enoic Acid Derivatives

Identification of (6Z)-2,6-dimethyl-10-oxo-undec-6-enoic Acid as a Product of Poly(cis-1,4-isoprene) Degradation

(6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acid has been identified as a degradation product of poly(cis-1,4-isoprene) nih.govpsu.ac.thcolab.wsnih.govasm.orgasm.orgresearchgate.netnih.gov. This compound, along with others like (5Z)-6-methyl-undec-5-ene-2,9-dione and (5Z,9Z)-6,10-dimethyl-pentadec-5,9-diene-2,13-dione, was isolated from the culture fluid of Streptomyces coelicolor 1A grown on vulcanized rubber nih.govpsu.ac.thcolab.wsnih.govasm.orgasm.orgresearchgate.netnih.gov. The detection of these specific molecules provides crucial evidence for the pathways involved in the microbial breakdown of rubber nih.govpsu.ac.thcolab.wsnih.govasm.orgasm.orgresearchgate.netnih.gov.

Enzymatic Oxidative Cleavage Mechanisms in Biopolymer Deconstruction

The degradation of poly(cis-1,4-isoprene) is initiated by oxidative cleavage of the double bonds within the polymer backbone psu.ac.thnih.govnih.govucm.cltandfonline.comresearchgate.net. This enzymatic process leads to the formation of low-molecular-weight oligoisoprene molecules that typically possess aldehyde and ketone functional groups at their termini psu.ac.thnih.govnih.govucm.cltandfonline.comresearchgate.netnih.gov. Two main types of enzymes are recognized for their role in this initial cleavage: rubber oxygenase (RoxA) and latex clearing protein (Lcp) ucm.cltandfonline.comnih.gov. RoxA is primarily found in Gram-negative bacteria like Xanthomonas sp. strain 35Y, while Lcp is secreted by Gram-positive bacteria, including Streptomyces species ucm.cltandfonline.comnih.gov. These enzymes facilitate the oxidative attack at the double bonds, breaking down the high-molecular-weight polymer into smaller fragments psu.ac.thnih.govnih.govucm.cltandfonline.comresearchgate.netnih.gov.

Proposed Oxidative Pathways Leading to Methyl-Branched Diketones

An oxidative pathway has been proposed for the degradation of poly(cis-1,4-isoprene) that leads to the formation of methyl-branched diketones nih.govcolab.wsasm.orgnih.govresearchgate.net. This pathway involves a series of steps starting from the aldehyde intermediates generated by the initial cleavage of the polymer chain nih.govcolab.wsasm.orgnih.govresearchgate.net. The proposed steps include the oxidation of an aldehyde intermediate to a carboxylic acid, followed by a cycle of beta-oxidation nih.govcolab.wsasm.orgnih.govresearchgate.net. Subsequent steps involve the oxidation of a conjugated double bond, resulting in a beta-keto acid, and finally, decarboxylation nih.govcolab.wsasm.orgnih.govresearchgate.net. This sequence of reactions explains the formation of the identified methyl-branched diketone degradation products nih.govcolab.wsasm.orgnih.govresearchgate.net.

Role of Aldehyde Intermediates and Beta-Oxidation Cycles in Degradation

Aldehyde intermediates are crucial products of the initial enzymatic cleavage of polyisoprene nih.govpsu.ac.thcolab.wsnih.govnih.govucm.cltandfonline.comresearchgate.netnih.govejbiotechnology.info. These intermediates, which possess terminal aldehyde and ketone groups, are then subject to further metabolic processing by the microorganisms nih.govcolab.wsnih.govnih.govucm.cltandfonline.comresearchgate.net. The aldehyde group is typically oxidized to a corresponding carboxylic acid nih.govcolab.wsnih.govasm.orgnih.gov. These carboxylic acids can then enter the beta-oxidation pathway, a common metabolic route for the breakdown of fatty acids nih.govcolab.wsnih.govasm.orgnih.govucm.cltandfonline.comscilit.com. Beta-oxidation cycles progressively shorten the carbon chains, generating acetyl-CoA and propionyl-CoA, which can then be utilized for energy and biomass production by the bacteria ucm.clscilit.com. The presence of methyl branches in the polyisoprene degradation products can pose challenges for standard beta-oxidation, potentially leading to the accumulation of specific intermediates like methyl-branched diketones nih.govcolab.wsasm.orgnih.govresearchgate.net.

Microbial Systems Implicated in Undec-6-enoic Acid Derivative Formation during Biodegradation

Several microbial species have been shown to be involved in the degradation of polyisoprene and the formation of related derivatives, including those structurally related to this compound. These microorganisms possess the necessary enzymatic machinery to cleave the polymer backbone and metabolize the resulting fragments nih.govnih.govscilit.comasm.org.

Contribution of Streptomyces coelicolor in Polymer Degradation

Streptomyces coelicolor strain 1A is a well-studied bacterium known for its ability to degrade natural and synthetic rubber nih.govcolab.wsasm.orgnih.govnih.govejbiotechnology.infoscilit.comasm.org. This strain has been shown to form clearing zones on latex overlay agar (B569324) plates, indicating extracellular degradation of the rubber polymer nih.govejbiotechnology.infouni-muenster.de. Research with S. coelicolor 1A led to the isolation and identification of key degradation products, including (6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acid, providing direct evidence of its role in generating such derivatives during polyisoprene breakdown nih.govpsu.ac.thcolab.wsnih.govasm.orgasm.orgresearchgate.netnih.gov. The degradation process by S. coelicolor involves the reduction of the polymer's molecular weight over time nih.govnih.govasm.org.

Role of Pseudomonas citronellolis in Biopolymer Scission

Pseudomonas citronellolis is another bacterium implicated in the degradation of synthetic high-molecular-weight poly(cis-1,4-isoprene) and vulcanized natural rubber nih.govasm.orgnih.govasm.orgresearchgate.netresearchgate.net. Although P. citronellolis may not always form visible clearing zones on latex plates like some Streptomyces strains, it is capable of cleaving the carbon backbone of the polymer and utilizing the resulting low-molecular-weight products nih.govnih.govasm.org. Studies have demonstrated a time-dependent increase in low-molecular-weight polymer molecules when P. citronellolis is incubated with synthetic poly(cis-1,4-isoprene), indicating its active role in biopolymer scission nih.govnih.govasm.org.

Compound Information

Compound NamePubChem CID
This compound5312728
(6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acidNot readily available (identified as a degradation product in literature, but no specific CID found)
(5Z)-6-methyl-undec-5-ene-2,9-dioneNot readily available (identified as a degradation product in literature, but no specific CID found)
(5Z,9Z)-6,10-dimethyl-pentadec-5,9-diene-2,13-dioneNot readily available (identified as a degradation product in literature, but no specific CID found)
Poly(cis-1,4-isoprene)24879
Acetyl-CoA444072
Propionyl-CoA66573

Data Tables

Table 1: Degradation Products Identified from Streptomyces coelicolor 1A Culture Grown on Vulcanized Rubber

Compound NameMolecular FormulaMolecular Weight ( g/mol )
(6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acidC₁₃H₂₂O₃226.32
(5Z)-6-methyl-undec-5-ene-2,9-dioneC₁₂H₂₀O₂196.29
(5Z,9Z)-6,10-dimethyl-pentadec-5,9-diene-2,13-dioneC₁₇H₂₈O₂264.41

Table 2: Effect of Microbial Incubation on Polymer Molecular Weight

MicroorganismPolymerInitial Molecular Weight (approx.)Molecular Weight After Incubation (shift)
Streptomyces coelicolor 1ASynthetic poly(cis-1,4-isoprene)~10⁶ DaShift to lower molecular weight
Pseudomonas citronellolisSynthetic poly(cis-1,4-isoprene)~10⁶ DaShift to lower molecular weight
Streptomyces lividans 1326 (Control)Synthetic poly(cis-1,4-isoprene)~10⁶ DaRemained almost constant

Implications for Elastomer Bioremediation and Advancements in Sustainable Polymer Chemistry

The persistence of elastomer waste, particularly from sources like discarded tires, presents a significant environmental challenge. Traditional disposal methods, such as burning or landfilling, contribute to pollution. nih.govnih.govnih.govuni.lu Consequently, there is growing interest in developing biological approaches for elastomer waste management, specifically bioremediation. Microorganisms capable of degrading the complex polymer structures found in elastomers offer a promising avenue for detoxification and material recovery. nih.govnih.govuni.lunih.gov

Research into the microbial degradation of poly(cis-1,4-isoprene), a primary component of natural and synthetic rubber, has identified key metabolic intermediates, shedding light on the biochemical pathways involved. Among the notable degradation products identified in the culture fluids of rubber-degrading bacteria are derivatives of unsaturated fatty acids. For instance, studies involving Streptomyces coelicolor 1A and Pseudomonas citronellolis grown on vulcanized rubber and synthetic poly(cis-1,4-isoprene) have consistently reported the isolation and identification of (6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acid. nih.govnih.gov This compound, a derivative of this compound, is a crucial piece of evidence in understanding how microorganisms break down the polyisoprene backbone.

The identification of such specific degradation products is vital for elucidating the enzymatic mechanisms employed by these microbes. The proposed oxidative pathway for poly(cis-1,4-isoprene) degradation suggests a series of steps, including oxidation of an aldehyde intermediate to a carboxylic acid, beta-oxidation cycles, oxidation of double bonds, and decarboxylation. nih.gov The presence of (6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acid supports the hypothesis of oxidative cleavage of the polymer chain. nih.gov

Understanding these degradation pathways has direct implications for elastomer bioremediation. By identifying the microorganisms and enzymes responsible for breaking down elastomers into smaller, less harmful compounds like this compound derivatives, researchers can develop more efficient and targeted bioremediation strategies. nih.govnih.govnih.gov Enhancing the activity of these specific microbes or utilizing their enzymes could accelerate the degradation of rubber waste, reducing its environmental persistence.

Furthermore, the knowledge gained from studying the microbial degradation of existing elastomers contributes to advancements in sustainable polymer chemistry. By understanding how natural polymers are broken down in the environment, chemists can design new, more sustainable polymers with enhanced biodegradability. While this compound derivatives are identified as degradation products, related unsaturated fatty acids, such as undec-10-enoic acid, have been explored as monomers in the synthesis of biodegradable polymers through techniques like olefin metathesis polymerization. This connection highlights the potential for utilizing bio-based molecules and mimicking natural degradation processes in the design of next-generation sustainable polymeric materials. The goal is to create polymers that perform effectively during their use phase but can be readily degraded into environmentally benign compounds at the end of their life cycle, thereby contributing to a more circular economy and mitigating plastic pollution.

Advanced Analytical and Spectroscopic Characterization Techniques for Undec 6 Enoic Acid and Its Research Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural and stereochemical elucidation of undec-6-enoic acid. Both ¹H NMR and ¹³C NMR provide critical information regarding the carbon skeleton, the location of the carbon-carbon double bond, and the configuration of its substituents.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the vinylic protons (H-6 and H-7) are particularly diagnostic. The coupling constant (J-coupling) between these two protons can definitively establish the stereochemistry of the double bond. A larger coupling constant (typically >12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically <12 Hz) suggests a cis (Z) configuration. The protons on the carbons adjacent to the double bond (allylic protons at C-5 and C-8) and the carboxylic acid group (alpha protons at C-2) also exhibit characteristic chemical shifts. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position can be concentration-dependent. libretexts.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Note: Values are approximate and can vary based on solvent and experimental conditions.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (-COOH) ~12.0 (broad s) ~180
C2 (-CH₂COOH) ~2.35 (t) ~34
C3-C4 (-CH₂-) ~1.3-1.7 (m) ~24-29
C5 (-CH₂-C=) ~2.0 (m) ~32
C6 (=CH-) ~5.4 (m) ~130
C7 (=CH-) ~5.4 (m) ~130
C8 (-CH₂-C=) ~2.0 (m) ~32
C9-C10 (-CH₂-) ~1.3 (m) ~29-31
C11 (-CH₃) ~0.9 (t) ~14

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides diagnostic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The two most prominent functional groups in this compound are the carboxylic acid and the alkene group. The carboxylic acid is characterized by two distinct and easily identifiable absorptions:

O-H Stretch: A very broad and strong absorption band appears in the region of 2500-3300 cm⁻¹. orgchemboulder.com This broadness is a result of intermolecular hydrogen bonding, which forms stable dimers in the condensed phase. orgchemboulder.com

C=O Stretch: A sharp and very intense absorption band is observed between 1690 and 1760 cm⁻¹. orgchemboulder.com Its exact position depends on dimerization; for hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹. libretexts.org

The alkene functional group also gives rise to characteristic signals:

=C-H Stretch: A medium intensity band appears just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz This absorption is a reliable indicator of hydrogen atoms attached to sp²-hybridized carbon atoms. vscht.cz

C=C Stretch: A weaker absorption is found in the 1640-1680 cm⁻¹ region. vscht.cz The intensity of this band can be variable and is sometimes weak for symmetrically substituted alkenes.

Additionally, the aliphatic C-H stretching vibrations of the methylene (B1212753) and methyl groups are observed as strong, sharp peaks in the 2850-3000 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Carboxylic Acid C=O Stretch 1690 - 1760 Strong, Sharp
Alkene =C-H Stretch 3000 - 3100 Medium
Alkene C=C Stretch 1640 - 1680 Weak to Medium
Alkyl C-H Stretch 2850 - 3000 Strong

Implementation of Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed.

ESI is a soft ionization technique that typically yields the deprotonated molecule [M-H]⁻ in negative ion mode, allowing for the unambiguous determination of the molecular weight (184.27 g/mol for C₁₁H₂₀O₂). nih.govrsc.org While ESI itself causes little fragmentation, tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation. nih.gov Collision-induced dissociation (CID) of the [M-H]⁻ ion can provide information about the structure, although localizing the double bond in monounsaturated fatty acids can be challenging with conventional methods as fragmentation is often dominated by the loss of water or cleavage near the carboxyl group. nih.govsciex.com

Electron Ionization (EI) is a more energetic technique that results in extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M⁺) may be observed, but often with low intensity. libretexts.org Common fragmentation pathways for long-chain carboxylic acids include:

Alpha-cleavage: Cleavage of the bond between C-2 and C-3.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, leading to the elimination of a neutral alkene.

Loss of functional groups: Prominent fragments corresponding to the loss of an OH group (M-17) or a COOH group (M-45) are often seen. libretexts.org

Alkyl chain fragmentation: A series of fragment ions separated by 14 mass units (CH₂) arises from the cleavage along the hydrocarbon chain. libretexts.org

Advanced MS techniques, sometimes involving chemical derivatization or specialized fragmentation methods like electron-activated dissociation (EAD), can be used to more definitively locate the position of the double bond within the fatty acid chain. sciex.com

Table 3: Predicted m/z Values for Key Ions of this compound in MS

Ion Type Ionization Mode Description Predicted m/z
[M-H]⁻ ESI (Negative) Deprotonated Molecule 183.1
[M]⁺ EI Molecular Ion 184.1
[M-H₂O]⁺ EI Loss of Water 166.1
[M-C₄H₉]⁺ EI Cleavage at double bond 127.1
[C₅H₉O₂]⁺ EI Cleavage at double bond 113.1

Chromatographic Methods in Isolation, Purification, and Purity Assessment

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound and its intermediates. The two most significant methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). aocs.org

Gas Chromatography (GC) is a premier technique for analyzing fatty acids. ugent.be Due to the low volatility of carboxylic acids, a derivatization step is typically required, most commonly methylation to form the fatty acid methyl ester (FAME). ugent.be This increases the compound's volatility and improves its chromatographic behavior. Using a capillary column with a polar stationary phase, FAMEs can be separated with high resolution based on their chain length and degree of unsaturation. ugent.be GC coupled with a Flame Ionization Detector (FID) provides excellent sensitivity and is well-suited for purity assessment and quantification. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the components based on both retention time and mass spectrum.

High-Performance Liquid Chromatography (HPLC) is another versatile tool, particularly in its reversed-phase (RP-HPLC) mode. aocs.org HPLC offers the advantage of operating at ambient temperatures, which is beneficial for potentially heat-sensitive compounds. aocs.org In RP-HPLC, fatty acids are separated on a nonpolar stationary phase (like C18) with a polar mobile phase. Separation is based on hydrophobicity, with retention time influenced by both chain length and the number of double bonds. aocs.org While standard C18 columns may struggle to separate geometric isomers (cis/trans), specialized columns can achieve this. hplc.eu Detection is often accomplished using UV detectors (if a chromophore is present or introduced via derivatization) or more universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS). hplc.eu HPLC is also highly valuable for preparative-scale purification to isolate pure this compound from reaction mixtures. hplc.eu

Both GC and HPLC are powerful methods for assessing the purity of this compound, capable of detecting and quantifying minor impurities, isomers, or byproducts from synthesis. nih.gov The choice between GC and HPLC often depends on the specific analytical goal, sample matrix, and whether derivatization is desirable. chromforum.org

Future Research Trajectories and Theoretical Perspectives on Undec 6 Enoic Acid

Exploration of Novel and Environmentally Benign Synthetic Routes

The industrial viability of Undec-6-enoic acid hinges on the development of efficient, sustainable, and economically feasible synthetic pathways. Future research is gravitating away from traditional petrochemical routes towards innovative catalytic and biocatalytic methods that align with the principles of green chemistry.

Olefin Metathesis: Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. beilstein-journals.orgresearchgate.netprinceton.edu Future investigations are likely to explore the use of cross-metathesis to synthesize this compound. This strategy could involve reacting readily available shorter-chain olefins with a renewable feedstock containing a suitable double bond, catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts. rsc.org A key research objective will be to achieve high selectivity for the desired this compound isomer while minimizing the formation of self-metathesis byproducts. The development of aqueous olefin metathesis techniques could further enhance the environmental profile of this route by reducing the reliance on volatile organic solvents. beilstein-journals.org

Biocatalytic Approaches: The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally benign alternative for fatty acid synthesis. wur.nl Research is anticipated to focus on engineering metabolic pathways in microorganisms, such as Nicotiana benthamiana, to produce specific medium-chain fatty acids. nih.gov This could involve the heterologous expression of specific acyl-ACP thioesterases and lysophosphatidic acid acyltransferases to control the chain length and desaturation of the fatty acid products. nih.gov Furthermore, lipase-catalyzed acidolysis and transesterification are promising avenues for structuring lipids and could be adapted for the synthesis of this compound from bio-based precursors. mdpi.comresearchgate.net

A comparative overview of potential future synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Future Synthetic Routes for this compound

Synthetic RoutePotential Catalysts/SystemsKey Research ObjectivesAnticipated Environmental Benefits
Olefin Cross-MetathesisGrubbs' Catalysts, Hoveyda-Grubbs' CatalystsAchieve high selectivity and yield; minimize catalyst loading; develop recyclable catalysts.High atom economy; potential for solvent-free or aqueous conditions.
Metabolic EngineeringEngineered Yeast (Yarrowia lipolytica), Bacteria (E. coli), or PlantsIdentify and engineer key enzymes (thioesterases, desaturases) for targeted synthesis.Use of renewable feedstocks (e.g., glucose); mild reaction conditions (ambient temperature and pressure).
Enzymatic Synthesis (e.g., Acidolysis)Immobilized Lipases (e.g., Thermomyces lanuginose)Optimize reaction parameters (temperature, substrate ratio); enhance enzyme stability and reusability.High selectivity, reducing byproducts; biodegradable catalysts; solvent reduction.

Detailed Mechanistic Investigations of Biotransformation Processes

Understanding the natural synthesis and degradation pathways of fatty acids is crucial for developing efficient biotechnological production methods. Future research will likely focus on elucidating the specific enzymatic mechanisms involved in the biotransformation of renewable feedstocks, such as castor oil, into valuable C11 chemicals like this compound.

The biotransformation of ricinoleic acid, the primary component of castor oil, by various microorganisms provides a foundational model. wikipedia.org Yeasts such as Yarrowia lipolytica are known to metabolize ricinoleic acid through a peroxisomal β-oxidation pathway. mdpi.comresearchgate.net This process involves a series of enzymatic steps that shorten the carbon chain. While this pathway is currently known to produce fragrance compounds like γ-decalactone, a detailed mechanistic investigation could reveal key enzymatic steps that could be engineered to halt the degradation at the C11 stage, yielding an undecenoic acid isomer. researchgate.net Research would need to identify and characterize the specific acyl-CoA oxidases and 3-hydroxyacyl-CoA dehydrogenases involved to understand their substrate specificity and regioselectivity.

Similarly, engineered bacterial systems, for instance using Escherichia coli expressing Baeyer-Villiger monooxygenases (BVMOs), have been developed for converting ricinoleic acid into polymer precursors. researchgate.net A deep dive into the catalytic mechanism of these and other enzymes, such as those found in rumen bacteria like Butyrivibrio proteoclasticus, could uncover novel biocatalysts capable of performing the precise cleavage required to form this compound. nih.gov

Computational Chemistry and Molecular Modeling Applications in this compound Research

While experimental work remains vital, computational chemistry and molecular modeling are poised to accelerate research and development significantly. These theoretical approaches can provide deep mechanistic insights and predictive power, guiding laboratory efforts and reducing trial-and-error experimentation.

Future theoretical studies are expected to focus on several key areas:

Enzyme-Substrate Docking and Molecular Dynamics (MD) Simulations: For biocatalytic routes, molecular docking can predict how precursor molecules like ricinoleic acid bind to the active sites of enzymes such as lipases, oxidases, or BVMOs. Subsequent MD simulations can model the dynamic behavior of the enzyme-substrate complex, helping to elucidate the reaction mechanism at an atomic level and identify key amino acid residues that determine catalytic activity and selectivity. nih.govfrontiersin.org This knowledge is invaluable for targeted protein engineering to create novel enzymes optimized for this compound production.

Kinetic Modeling: Dynamic modeling using ordinary differential equations (ODEs) can be employed to simulate the kinetics of entire metabolic pathways. nih.govpolimer-itn.eu By incorporating kinetic parameters for each enzymatic step, these models can predict metabolic fluxes, identify rate-limiting steps, and test the potential effects of genetic modifications in silico before implementing them in the lab. tandfonline.com

Quantum Mechanics (QM) Calculations: For chemical routes like olefin metathesis, QM methods such as Density Functional Theory (DFT) can be used to map out the entire catalytic cycle. These calculations can determine the energy barriers for different reaction pathways, explain the observed selectivity of catalysts, and aid in the rational design of new, more efficient catalysts.

Potential for Integration into Green Chemistry and Sustainable Chemical Manufacturing Paradigms

This compound is well-positioned to become a component of a future bio-based economy. Its potential is best understood through the lens of its isomer, 10-undecenoic acid, which is already a commercially successful bio-based platform chemical derived from the pyrolysis of castor oil. semanticscholar.orgnih.govresearchgate.net

Renewable Feedstock and Biorefinery Concept: The production of this compound from non-edible, renewable feedstocks like castor oil aligns directly with the first principle of green chemistry. researchgate.netresearchgate.net Integrating its synthesis into a biorefinery model, where all components of the feedstock are utilized to produce a range of value-added products, represents a key trajectory for sustainable manufacturing. For example, the biotransformation of ricinoleic acid could be designed to co-produce this compound and other valuable chemicals, maximizing resource efficiency. researchgate.net

Green Chemistry Metrics: The "greenness" of any new synthetic route for this compound will need to be quantitatively assessed. Future research will involve the rigorous application of green chemistry metrics to benchmark new processes. mdpi.com

Table 2: Key Green Chemistry Metrics for Evaluating this compound Synthesis

MetricDefinitionIdeal ValueRelevance to this compound
Atom Economy (AE)(Molecular Weight of Product / Sum of MW of all Reactants) x 100%100%Evaluates the efficiency of a reaction in converting reactant atoms to the desired product. tudelft.nl
Process Mass Intensity (PMI)Total Mass in a Process / Mass of Product1Provides a holistic view of process efficiency, including solvents, reagents, and process aids. semanticscholar.org
E-Factor (Environmental Factor)Total Mass of Waste / Mass of Product0Directly quantifies the amount of waste generated, highlighting opportunities for waste prevention. tudelft.nl
Reaction Mass Efficiency (RME)Mass of Product / Total Mass of Reactants100%Considers yield and stoichiometry, offering a more practical measure of a reaction's efficiency than AE alone. wiley-vch.de

By optimizing synthetic routes to achieve a high Atom Economy and Reaction Mass Efficiency while minimizing the Process Mass Intensity and E-Factor, this compound can be established as a truly sustainable chemical building block for polymers, lubricants, and other high-value applications. tudelft.nlwiley-vch.dearkema.com

Q & A

Q. How should researchers manage large datasets from high-throughput screening of this compound derivatives?

  • Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use cheminformatics tools (e.g., KNIME, RDKit) for data preprocessing. Store raw data in repositories like Zenodo, and include metadata for reproducibility. Visualize structure-activity relationships (SAR) using heatmaps or network graphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.